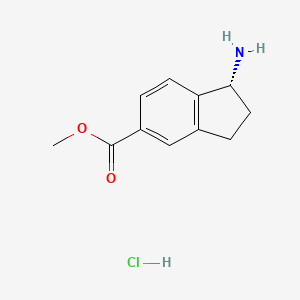

(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

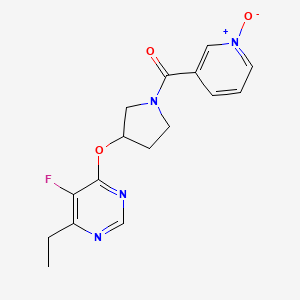

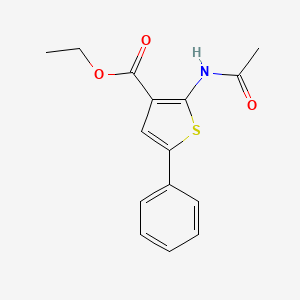

“®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2241594-08-9. It has a molecular weight of 227.69 and its IUPAC name is methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Chemoenzymatic Synthesis and Resolution

Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers

In this study, a chemoenzymatic route was used for the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and related analogues using Candida antarctica lipase B. The research highlights the successful use of a lipase enzyme in the kinetic resolution of cyclic α-quaternary α-amino esters, demonstrating excellent enantioselectivity for the 1-amino analogues, while the 2-amino analogue showed low enantioselectivity. Amino acid enantiomers were finally obtained as their respective hydrochlorides with nearly maximum theoretical yields (Li, Rantapaju, & Kanerva, 2011).

Synthesis and Structural Analysis

Synthesis, Structure and Properties of N-Acetylated Derivatives of Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate

This research involves the synthesis and analysis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. The paper discusses the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride and free ester, leading to various acetylated products. The study utilized HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy for the analysis, providing insights into the structural and conformational characteristics of the compounds (Dzygiel et al., 2004).

Dynamic Enzymatic Kinetic Resolution

Dynamic Enzymatic Kinetic Resolution of Methyl 2,3-Dihydro-1H-indene-1-carboxylate

This study describes a new setup for kinetic enzymatic resolution, exemplified by the hydrolase-catalysed conversion of methyl 2,3-dihydro-1H-indene-1-carboxylate. The system allows controlled racemisation, leading to efficient dynamic kinetic resolution (DKR) of the compound. The research offers a methodological advancement in the field of enzymatic kinetic resolution, enhancing the understanding and efficiency of this process (Pietruszka, Simon, Kruska, & Braun, 2009).

Safety and Hazards

Properties

IUPAC Name |

methyl (1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12;/h2,4,6,10H,3,5,12H2,1H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZGMHAMWDHRQO-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)[C@@H](CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410832.png)

![(Z)-2-Cyano-N-[2-[(4-fluorophenyl)sulfonylamino]phenyl]-3-phenylprop-2-enamide](/img/structure/B2410835.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2410842.png)

![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)